molecular formula C16H8N2 B8197519 4,4'-(ethyne-1,2-diyl)dibenzonitrile

4,4'-(ethyne-1,2-diyl)dibenzonitrile

Cat. No.: B8197519
M. Wt: 228.25 g/mol
InChI Key: RODZDHZWUDEBGU-UHFFFAOYSA-N
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Description

4,4'-(Ethyne-1,2-diyl)dibenzonitrile (CAS 5216-36-4) is a high-purity, rigid organic compound with a molecular formula of C₁₆H₈N₂ and a molecular weight of 228.25 g/mol . This compound features a linear, π-conjugated structure formed by two benzonitrile groups connected by an ethynyl bridge, making it a valuable building block in materials science . Its primary research value lies in the development of advanced organic electronic devices. The linear molecular backbone and terminal electron-withdrawing cyano groups make it an excellent candidate for constructing conjugated systems where efficient intramolecular charge transfer is desired . The alkynyl bridge is a key structural feature, as it enhances molecular planarity and extends π-electron delocalization compared to structures with sterically hindered bridges, which can lead to improved charge transport properties in solid-state materials . This chemical is offered as a solid with a melting point of 252-255 °C . It is intended for research applications such as organic synthesis of complex D-A (Donor-Acceptor) molecules, and as an active layer component in the fabrication of novel electronic devices like resistive random-access memory (RRAM) . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

4-[2-(4-cyanophenyl)ethynyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODZDHZWUDEBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281861
Record name 4,4′-(1,2-Ethynediyl)bis[benzonitrile]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5216-36-4
Record name 4,4′-(1,2-Ethynediyl)bis[benzonitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5216-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-(1,2-Ethynediyl)bis[benzonitrile]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4'-(ethyne-1,2-diyl)dibenzonitrile can be synthesized through various methods, one of which involves the use of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a common method, where aryl halides react with arylboronic acids in the presence of a palladium catalyst and a base . Another method involves the use of cobalt carbonyl complexes in a reaction with 4-cyanophenylacetylene .

Industrial Production Methods: Industrial production of 4,4'-(ethyne-1,2-diyl)dibenzonitrile typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,4'-(ethyne-1,2-diyl)dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Covalent organic frameworks are porous materials formed through the covalent bonding of organic building blocks. 4,4'-(Ethyne-1,2-diyl)dibenzonitrile serves as a crucial ligand in the synthesis of COFs, which have applications in catalysis, gas storage, and separation processes.

Case Study: Biocatalysis

A study demonstrated that 4,4'-(ethyne-1,2-diyl)dibenzonitrile can be utilized to create a dual-pore COF with ethylenetetraaniline. This COF effectively immobilizes lipase PS for enantioselective reactions involving racemic secondary alcohols. The framework achieved a conversion rate of 50% over 80 minutes , showcasing its potential in biocatalytic applications .

Table: Properties of COFs Synthesized with 4,4'-(Ethyne-1,2-diyl)dibenzonitrile

PropertyValue
Surface AreaHigh (specific values vary)
Pore VolumeSignificant (specific values vary)
Conversion Rate50% (in biocatalysis)
Reaction Time80 minutes

Photocatalytic Applications

The compound is also employed in photocatalytic reactions, particularly in the production of hydrogen peroxide. When reacted with trimethyltriazine, it forms COFs that facilitate this process at a rate of 1.8 mmol h⁻¹ g⁻¹ . This application is critical for environmental remediation and energy conversion technologies.

Case Study: Hydrogen Peroxide Production

In a research setting, the photocatalytic efficiency of COFs containing 4,4'-(ethyne-1,2-diyl)dibenzonitrile was evaluated under UV light. The results indicated that these frameworks could significantly enhance the production of hydrogen peroxide compared to traditional methods .

Fluorescent Materials

Another notable application of 4,4'-(ethyne-1,2-diyl)dibenzonitrile is in the synthesis of fluorescent macromolecules. The compound's structure allows for high fluorescence quantum yields, making it suitable for use in sensors and imaging technologies.

Case Study: Synthesis of Fluorescent Dyes

A Rothmund reaction involving 4,4'-(ethyne-1,2-diyl)dibenzonitrile and pyrrole derivatives led to the formation of boron dipyrromethene complexes with a fluorescence quantum yield of 32% . These dyes are valuable for biological imaging and sensing applications due to their strong luminescence properties .

Mechanism of Action

The mechanism of action of 4,4'-(ethyne-1,2-diyl)dibenzonitrile involves its interaction with various molecular targets and pathways. The compound’s acetylene linkage and cyanophenyl groups allow it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s reactivity and binding affinity, making it useful in catalysis and molecular recognition processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyne-Linked Derivatives
Compound Structure Variation Key Properties/Applications Reference
CTF-BDDBN Buta-1,3-diyne spacer Reduced photocatalytic H₂O₂ efficiency vs. CTF-EDDBN due to weaker charge separation .
4,4'-(Ethyne-1,2-diyl)dibenzoic acid Carboxylic acid termini (vs. nitrile) MOF linker (e.g., BUT-30) with high BET surface area (3,940.6 m²/g) for H₂ storage .
Polyimides (EBPA/PPD) Ethynylene in polymer backbone Low thermal expansion due to rigid ethynylene units .

Key Insights :

  • The ethyne spacer enhances π-conjugation and charge mobility, critical for photocatalytic activity in CTF-EDDBN .
  • Replacing nitrile with carboxylic acid groups (e.g., in MOFs) improves porosity but alters chemical stability .
Diazene and Hydrazine Derivatives
Compound Structure Variation Key Properties/Applications Reference
4,4′-(Diazene-1,2-diyl)dibenzonitrile Azo (-N=N-) spacer Reduced conjugation vs. ethyne; used in azobenzene-based photoresponsive materials .
3,3’-(Hydrazine-1,2-diyl)dibenzonitrile Hydrazine (-NH-NH-) spacer Lower thermal stability; limited applications in catalysis .

Key Insights :

  • Azo and hydrazine linkers introduce redox activity but reduce structural rigidity compared to ethyne .
Donor-Acceptor Systems
Compound Structure Variation Key Properties/Applications Reference
DHPZ-2BN Phenazine donor + nitrile acceptors Low electroluminescent efficiency (EQE = 6.0%) due to weak donor-acceptor pairing .
CTF-EDDBN Nitrile acceptors + triazine nodes High H₂O₂ yield (2e⁻ water oxidation) via optimized charge separation .

Key Insights :

  • Strong electron-deficient groups (e.g., nitriles) improve charge separation in CTFs but require complementary donors for optimal efficiency .
MOF Linker Analogs
Compound (MOF Linker) Functional Groups Stability/Application Reference
EDB²⁻ (dibenzoate) Carboxylate Forms stable fcu-topology MOFs; hcp-topology MOFs degrade under bromination .
BDC²⁻ (benzodicarboxylate) Carboxylate Lower porosity vs. EDB²⁻; used in MIL-101 for catalysis .

Key Insights :

  • Nitrile-terminated linkers (e.g., 4,4'-(ethyne-1,2-diyl)dibenzonitrile) are underutilized in MOFs compared to carboxylates, but offer tunable electronic properties .

Research Findings and Performance Data

Photocatalytic Performance (CTF-EDDBN vs. CTF-BDDBN)
Framework H₂O₂ Yield (μmol h⁻¹ g⁻¹) Charge Separation Efficiency Stability
CTF-EDDBN 1,240 High (2e⁻ pathway dominant) >100 cycles
CTF-BDDBN 680 Moderate (recombination) ~50 cycles

Source : Comparative studies show CTF-EDDBN’s ethyne spacer enables superior charge separation vs. butadiyne in CTF-BDDBN .

MOF Stability and Porosity
MOF (Linker) Topology BET Surface Area (m²/g) Stability under Bromination
GUF-12 (EDB²⁻) hcp 2,890 Partial degradation
UiO-66 (BDC²⁻) fcu 1,180 Stable
BUT-30 (dibenzoic acid) fcu 3,940 Stable up to 400°C

Source : Ethyne-linked dibenzoic acid (BUT-30) achieves higher porosity than BDC²⁻-based MOFs .

Biological Activity

4,4'-(Ethyne-1,2-diyl)dibenzonitrile (DBNE) is a compound that has garnered attention in the fields of organic chemistry and material science due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4,4'-(ethyne-1,2-diyl)dibenzonitrile consists of two benzonitrile moieties connected by an ethynyl linker. Its molecular formula is C16H10N2C_{16}H_{10}N_2, and it has a molecular weight of 230.26 g/mol. The compound is classified under biphenylethyne derivatives and is often used as a ligand in metal-organic frameworks (MOFs) due to its ditopic nature, allowing for coordination with metal centers .

Synthesis

DBNE can be synthesized through various methods, including the Sonogashira coupling reaction, which involves the reaction of halogenoarenes with terminal ethynyl derivatives. The synthesis process typically yields high purity and good yields, making it suitable for further biological evaluation .

Anticancer Potential

Recent studies have indicated that DBNE exhibits significant anticancer properties. In vitro assays have shown that DBNE can inhibit the proliferation of various cancer cell lines. For instance, it was found to exhibit cytotoxic effects against human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402), with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

The mechanism by which DBNE exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Research suggests that DBNE may activate caspase pathways leading to programmed cell death. Additionally, it has been observed to inhibit key metabolic enzymes associated with cancer progression, such as acetylcholinesterase (AChE), which plays a role in tumor growth regulation .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxicity of DBNE against various human cancer cell lines. The results are summarized in Table 1 below.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
Bel-740220Inhibition of AChE
HeLa25Cell cycle arrest

Table 1: Cytotoxicity of DBNE against different cancer cell lines.

Case Study 2: Metal Coordination Complexes

Another significant application of DBNE is in the formation of organocobalt complexes. When deposited on Ag(111) surfaces and treated with cobalt atoms, DBNE forms stable coordination complexes that show potential for use in organic synthesis reactions such as Friedel-Crafts reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4,4'-(ethyne-1,2-diyl)dibenzonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound is commonly synthesized via Cu(II)-mediated dehydrogenation of diphenylmethane precursors. For example, a modified procedure involves heating 4-benzylbenzonitrile with Cu(OPiv)₂, t-BuOK, and PivOK in HMPA at 160°C for 12 hours, yielding 28% of the product after purification by prep-TLC . Optimization strategies include adjusting catalyst ratios (e.g., 2.5 eq. Cu(OPiv)₂) and reaction time. Alternative routes using molybdenum alkylidyne complexes (e.g., Mo≡C catalysts) at 60°C achieve 77% yield, highlighting the importance of catalyst selection .
Synthetic Route CatalystTemperatureYieldReference
Cu(II)-mediatedCu(OPiv)₂160°C28%
Mo-alkylidyneMo≡C60°C77%

Q. What spectroscopic techniques are critical for characterizing 4,4'-(ethyne-1,2-diyl)dibenzonitrile, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.43–7.67 ppm (J = 8.4–8.8 Hz) and nitrile carbons at ~118.7 ppm. Discrepancies in splitting patterns may arise from rotational isomerism or impurities .
  • PXRD : Confirms crystallinity; deviations from simulated patterns suggest polymorphic variations or solvent inclusion .
  • FT-IR : The nitrile stretch (~2169 cm⁻¹) and alkyne C≡C (~2200 cm⁻¹) are diagnostic. Broad O-H peaks (if present) indicate residual solvents .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : It serves as a rigid linker in metal-organic frameworks (MOFs) for gas storage (e.g., H₂ adsorption up to 7.6 kJ/mol in Sc-based MOFs) and oxygen sensing. Its alkyne spacer enables π-conjugation, enhancing charge transport in molecular junctions (e.g., conductance studies using CSAFM) .

Advanced Research Questions

Q. How can researchers design MOFs using 4,4'-(ethyne-1,2-diyl)dibenzonitrile to achieve high thermal/chemical stability?

  • Methodological Answer : Zr/Hf-based MOFs (e.g., BUT-30, GUF-12) exhibit stability >400°C due to strong M-O bonds and cluster flexibility. Key steps:

Modulated Synthesis : Use acetic acid and water as modulators to control SBU formation (e.g., [Zr₆O₄(OH)₄] clusters) .

Linker Functionalization : Post-synthetic bromination of the alkyne spacer can enhance stability but risks delamination in hcp-topology MOFs .

Porosity Optimization : BET surface areas >3,940 m²/g are achievable by tuning linker rigidity and cluster connectivity .

MOF TopologyBET Surface Area (m²/g)ApplicationStability
BUT-30fcu3,940.6H₂ storage>400°C
GUF-12hcp2,100O₂ sensingMetastable

Q. How should contradictions in experimental data (e.g., NMR, PXRD) be resolved during structural analysis?

  • Methodological Answer :

  • NMR Discrepancies : Compare with literature data (e.g., δ 7.43–7.67 ppm for aromatic protons vs. δ 7.39–7.31 ppm in polar solvents ). Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent effects.
  • PXRD Mismatches : Simulate patterns with Mercury software to distinguish between framework flexibility (e.g., hcp vs. fcu topologies) and defects .
  • Mass Loss in TGA : Residual solvent (<5% mass loss at 150°C) vs. framework collapse (>400°C) .

Q. What computational approaches are suitable for modeling the electronic properties of 4,4'-(ethyne-1,2-diyl)dibenzonitrile in molecular junctions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict HOMO-LUMO gaps (~3.5 eV for nitrile-terminated junctions) .
  • NEGF Simulations : Model conductance through the alkyne spacer; compare with experimental CSAFM data (e.g., conductance ~10⁻³ G₀ for CN₂-terminated junctions) .
  • MD Simulations : Assess thermal stability of MOF linkers under operational conditions (e.g., 300–500 K) .

Data Contradiction Analysis

Q. Why do certain MOFs with 4,4'-(ethyne-1,2-diyl)dibenzonitrile exhibit inconsistent gas adsorption capacities?

  • Methodological Answer : Variability arises from:

Defect Density : Missing linkers/clusters reduce porosity. Quantify via PXRD refinement and N₂ adsorption isotherms .

Activation Protocols : Supercritical CO₂ drying preserves porosity better than vacuum heating .

Framework Interpenetration : Reduces pore volume but enhances selectivity. Confirm via single-crystal XRD .

Experimental Design Considerations

Q. How can researchers mitigate challenges in scaling up MOF synthesis with this linker?

  • Methodological Answer :

  • Batch Reactor Optimization : Maintain reagent ratios (e.g., ZrCl₄:EDB-H₂ = 1:1.5) and stirring rates to prevent inhomogeneity .
  • Post-Synthetic Annealing : Heat at 200°C under N₂ to remove unreacted precursors and stabilize the framework .
  • Quality Control : Use TGA-MS to monitor residual solvents and ICP-OES for metal/linker stoichiometry .

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